molecular formula C12H21N3O2 B2898636 Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate CAS No. 1975118-70-7

Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate

Cat. No.: B2898636
CAS No.: 1975118-70-7
M. Wt: 239.319
InChI Key: ZRNOWUDYBHFQRK-UHFFFAOYSA-N
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Description

Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with ethyl, diethylaminomethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate typically involves the reaction of 1-methylpyrazole-4-carboxylic acid with diethylamine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substituent being replaced, are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(dimethylaminomethyl)-1-methylpyrazole-4-carboxylate
  • Ethyl 3-(diethylaminomethyl)-1-ethylpyrazole-4-carboxylate
  • Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-5-carboxylate

Uniqueness

Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-5-15(6-2)9-11-10(8-14(4)13-11)12(16)17-7-3/h8H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNOWUDYBHFQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN(C=C1C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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